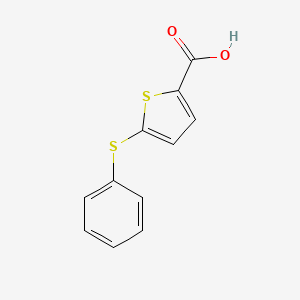

2-Thiophenecarboxylic acid, 5-(phenylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Thiophenecarboxylic acid, 5-(phenylthio)-, is a thiophene-based carboxylic acid derivative featuring a phenylthio (-SPh) substituent at the 5-position of the thiophene ring. Thiophene carboxylic acids are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and electronic properties . The phenylthio group introduces sulfur-based electronic effects and steric bulk, which may influence acidity, solubility, and reactivity compared to other substituted derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with phenylthiol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-Thiophenecarboxylic acid, 5-(phenylthio)- often involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-(phenylthio)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key derivatives of 2-thiophenecarboxylic acid with substitutions at the 5-position include:

Key Observations:

- Electronic Effects : The phenylthio group (-SPh) is electron-withdrawing due to sulfur's electronegativity, likely lowering the pKa of the carboxylic acid compared to alkylthio substituents (e.g., -SCH₃) .

- Steric Influence : The bulky phenyl group may reduce solubility in polar solvents but enhance stability in organic matrices.

- Reactivity : The -SPh group can act as a leaving group in nucleophilic substitution reactions, enabling further functionalization of the thiophene core .

Biological Activity

2-Thiophenecarboxylic acid, 5-(phenylthio)- is a compound of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C11H10O2S2

- Molecular Weight : 242.32 g/mol

- IUPAC Name : 5-(phenylthio)-2-thiophenecarboxylic acid

The compound features a thiophene ring substituted with a phenylthio group and a carboxylic acid moiety, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiophenecarboxylic acids exhibit significant antimicrobial properties. For instance, a study found that 2-thiophenecarboxylic acid inhibited the growth of various bacterial strains, demonstrating potential as an antimicrobial agent . The structure-activity relationship (SAR) studies suggest that modifications to the phenylthio group can enhance antimicrobial efficacy.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Thiophenecarboxylic acid | E. coli | 15 |

| 5-(Phenylthio)-2-thiophenecarboxylic acid | S. aureus | 18 |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism involving modulation of signaling pathways related to inflammation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For example, compounds similar to 2-thiophenecarboxylic acid have been shown to disrupt critical interactions in cancer cell signaling pathways, particularly those involving RNA-binding proteins like TRBP . A specific derivative demonstrated nanomolar inhibitory activity against cancer cell lines, indicating promising therapeutic potential.

The biological activity of 2-thiophenecarboxylic acid, 5-(phenylthio)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.

- Receptor Binding : Binding to specific receptors alters cellular signaling pathways, contributing to its anti-inflammatory effects.

- Gene Expression Modulation : It can affect gene expression related to inflammation and cell proliferation, which is particularly relevant in cancer biology .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiophene derivatives against multiple pathogens. Results indicated that those with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria.

- Anti-inflammatory Mechanism : Another investigation into the anti-inflammatory effects demonstrated that treatment with the compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, illustrating its potential as an anti-inflammatory agent.

- Antitumor Activity : A recent synthesis of a modified thiophene derivative showed significant cytotoxicity against hepatocellular carcinoma cell lines, with an EC50 value in the low nanomolar range .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-thiophenecarboxylic acid derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of 2-thiophenecarboxylic acid derivatives often involves catalytic oxidation of thiophenes. A notable method uses the CCl₄–CH₃OH–catalyst system (V-, Fe-, or Mo-based catalysts), achieving yields of 44–85% . Key steps include:

- Oxymethylation : Formaldehyde generated in situ reacts with thiophene to form 2-oxymethylthiophene.

- Oxidation : Methyl hypochlorite (CH₃OCl) oxidizes the intermediate to the carboxylic acid.

- Esterification : Excess methanol esterifies the product. Optimizing catalyst choice (e.g., Fe(acac)₃ for higher yields) and stoichiometric ratios is critical.

Q. How should researchers characterize 2-thiophenecarboxylic acid derivatives to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and purity.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- Chromatography : HPLC or GC-MS to assess purity, especially for ester derivatives (e.g., ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate) .

- Elemental Analysis : To validate empirical formulas.

Q. What are the stability and storage requirements for 2-thiophenecarboxylic acid derivatives?

- Methodological Answer :

- Incompatible Materials : Avoid strong oxidizers, acids, and bases to prevent hazardous reactions (e.g., decomposition to CO, CO₂, sulfur oxides) .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C. Ensure adequate ventilation to prevent vapor accumulation .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve yields in the synthesis of 5-(phenylthio)-substituted derivatives?

- Methodological Answer :

- Catalyst Screening : Compare Fe(acac)₃, VO(acac)₂, and Mo(CO)₆ for efficiency. Fe(acac)₃ often provides higher yields (~85%) due to superior activation of CH₃OCl .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Kinetic Studies : Monitor reaction progress via TLC/GC to identify rate-limiting steps (e.g., esterification vs. oxidation).

Q. How can contradictory spectral data for thiophene derivatives be resolved in structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., phenylthio vs. methylthio groups) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Isotopic Labeling : Use ¹³C-labeled reagents to track reaction pathways and confirm intermediate structures .

Q. What strategies are effective for functionalizing 2-thiophenecarboxylic acid derivatives for biological applications?

- Methodological Answer :

- Suzuki Coupling : Introduce boronic acid moieties (e.g., 5-(dihydroxyboryl)-2-thiophenecarboxylic acid) to create pentameric ligands for amyloid imaging .

- Ester-to-Acid Hydrolysis : Use NaOH to convert esters (e.g., ethyl esters) to free carboxylic acids for enhanced solubility in aqueous biological systems .

- Anti-Inflammatory Modifications : Synthesize bis-allyloxy or hydroxypropoxy derivatives to improve binding to cyclooxygenase (COX) enzymes .

Properties

CAS No. |

79504-97-5 |

|---|---|

Molecular Formula |

C11H8O2S2 |

Molecular Weight |

236.3 g/mol |

IUPAC Name |

5-phenylsulfanylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O2S2/c12-11(13)9-6-7-10(15-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChI Key |

GJNBTOUZUVYDTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(S2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.